molecular formula C14H20N2O4S B4741255 N-(2-methoxyethyl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide

N-(2-methoxyethyl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide

Cat. No. B4741255
M. Wt: 312.39 g/mol
InChI Key: OJKCVRSGPFRGNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-methoxyethyl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide involves complex chemical processes, including fluorination, amide formation, and diastereoselective alkylation. A notable example includes the synthesis of a series of fluorinated indolecarboxamides, where the introduction of fluorinated amide substituents resulted in compounds with significant pharmacological activity. This exemplifies the intricate steps and methodologies employed in the chemical synthesis of complex molecules like this compound (Jacobs et al., 1994).

Molecular Structure Analysis

The molecular structure of this compound includes a sulfonyl group, a methoxyethyl side chain, and an indoline core, contributing to its chemical behavior and interactions. The structure-activity relationship studies, particularly with fluorinated analogs, underscore the importance of specific structural features in determining the compound's pharmacological properties. The precise arrangement and electronic characteristics of these functional groups play a crucial role in the molecule's overall activity and selectivity (Lee et al., 2014).

Chemical Reactions and Properties

This compound's chemical reactivity and interactions with other molecules are influenced by its functional groups. For instance, the sulfonyl group can participate in various chemical reactions, including sulfonation and coupling reactions. Studies on similar sulfonyl-containing compounds have shown diverse reactivity, providing insights into the chemical behavior of this compound (Liu et al., 2015).

properties

IUPAC Name

N-(2-methoxyethyl)-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-10-8-12-9-11(14(17)15-6-7-20-2)4-5-13(12)16(10)21(3,18)19/h4-5,9-10H,6-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKCVRSGPFRGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyethyl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide
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N-(2-methoxyethyl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide
Reactant of Route 6
N-(2-methoxyethyl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide

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